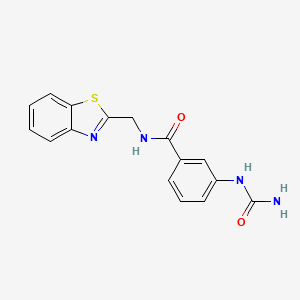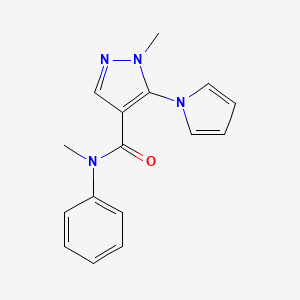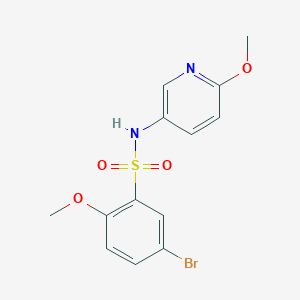![molecular formula C13H13N3O B7497840 N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the pyrazine family and is a white crystalline powder. MP-10 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide is not fully understood. However, it has been shown to interact with various molecular targets such as:
1. GABA-A Receptors: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmission.
2. Dopamine Transporter: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to inhibit the activity of the dopamine transporter, which is involved in the reuptake of dopamine.
3. Voltage-Gated Ion Channels: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to interact with voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects such as:
1. Inhibition of Cancer Cell Growth: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotective Effects: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to have neuroprotective effects by preventing the degeneration of dopaminergic neurons.
3. Analgesic Effects: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to have analgesic effects by reducing pain in animal models.
実験室実験の利点と制限
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for lab experiments such as:
1. High Purity: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be synthesized with high purity, which is essential for accurate and reproducible results in lab experiments.
2. Low Toxicity: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has low toxicity and can be used in in vitro and in vivo experiments without causing significant harm to cells or animals.
However, there are also limitations to the use of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments such as:
1. Limited Solubility: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of Specificity: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to interact with multiple molecular targets, which can make it difficult to determine the specific mechanism of action in certain experiments.
将来の方向性
There are several future directions for the study of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide such as:
1. Development of Novel Chemotherapeutic Agents: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be used as a lead compound for the development of novel chemotherapeutic agents for the treatment of cancer.
2. Study of Neurological Disorders: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be studied further for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Development of Novel Analgesics: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be used as a lead compound for the development of novel analgesics for the treatment of pain.
In conclusion, N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide have been discussed in this paper. It is important to continue studying N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide to fully understand its potential uses and limitations in scientific research.
合成法
The synthesis of N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide involves the reaction of 3-methylbenzylamine with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane. The reaction mixture is then filtered and the resulting solid is recrystallized from a suitable solvent such as ethanol to obtain pure N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide.
科学的研究の応用
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential use in various research applications such as:
1. Cancer Research: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Neurological Disorders: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons.
3. Pain Management: N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential use in the treatment of pain. It has been shown to have analgesic effects and can reduce pain in animal models.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-3-2-4-11(7-10)8-16-13(17)12-9-14-5-6-15-12/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANOIMFYROIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)

![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)




![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)